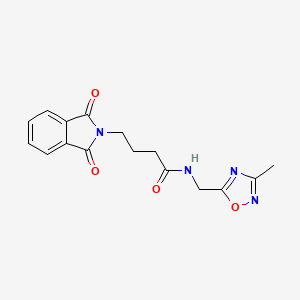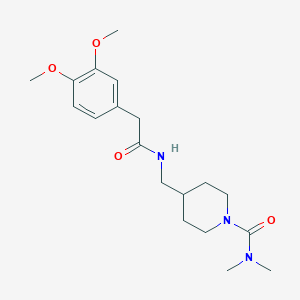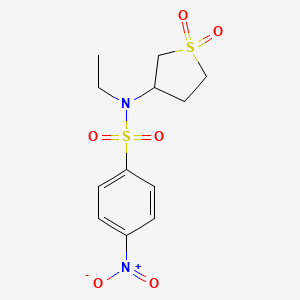![molecular formula C16H18N2O3 B2635840 N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 1262222-61-6](/img/structure/B2635840.png)
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Characterization : N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide derivatives are synthesized and characterized in various studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the compound's involvement in complex chemical reactions and its potential as a precursor for further chemical transformations (Hassan, Hafez & Osman, 2014). Furthermore, Alberola et al. (1999) utilized N-Methoxy-N-methyl-α-enaminocarboxamides starting from enamines and Weinreb α-aminoamides, highlighting the compound's versatility in the Knorr pyrrole synthesis, a method used for constructing pyrrole rings (Alberola, Ortega, Sadaba & Sañudo, 1999).
Biological Activities
Antibacterial and Antifungal Activities : Several studies explore the antibacterial and antifungal properties of derivatives of this compound. Vasu et al. (2005) discuss the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, indicating the potential medicinal applications of these compounds (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2005). Similarly, Mane et al. (2017) synthesized and evaluated pyrrole-2-carboxamide derivatives as potent antibacterial agents, suggesting the compound's relevance in addressing bacterial infections (Mane, Surwase, Biradar, Sarnikar, Jawle, Shinde & Khade, 2017).
Polymorphism and Crystal Structure Analysis
Polymorphism and Crystal Packing : Shishkina et al. (2018) discovered two polymorphic modifications of a related compound, providing insights into the different organizational levels of crystal packing. This study emphasizes the structural versatility and potential pharmaceutical applications of these compounds (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich & Yanchuk, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15(19)12-8-14(17-10-12)16(20)18-9-11-4-6-13(21-2)7-5-11/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKFTNCQNUNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2635760.png)
![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)
![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)
![[2-(Pyridin-2-yl)ethyl]urea](/img/structure/B2635771.png)

![3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2635773.png)
![N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2635774.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)


